molecular formula C11H10F3N3 B13223780 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine

5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine

Cat. No.: B13223780
M. Wt: 241.21 g/mol
InChI Key: ACRBKDLKEXHHLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Key Features:
The compound 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine consists of a pyrazole core substituted at position 1 with a 3-(trifluoromethyl)phenyl group and at position 5 with a methyl group. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the methyl group at position 5 may influence steric interactions and binding affinity in biological systems .

It is listed in chemical catalogs (e.g., CymitQuimica) as a research reagent, suggesting utility in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C11H10F3N3

Molecular Weight

241.21 g/mol

IUPAC Name

5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-3-amine

InChI

InChI=1S/C11H10F3N3/c1-7-5-10(15)16-17(7)9-4-2-3-8(6-9)11(12,13)14/h2-6H,1H3,(H2,15,16)

InChI Key

ACRBKDLKEXHHLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine typically involves the cyclization of appropriate hydrazine derivatives with 3-(trifluoromethyl)benzaldehyde under acidic or basic conditions. One common method includes the reaction of 3-(trifluoromethyl)benzaldehyde with methylhydrazine in the presence of an acid catalyst to form the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce amine derivatives .

Scientific Research Applications

5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Position and Aromatic Ring Variations

Compound Name Structure Key Differences Biological Activity/Properties References
5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine Pyrazole with 3-CF₃-phenyl (position 1) and 5-methyl Reference compound Research reagent; potential anti-inflammatory/kinase inhibition (inferred from analogs)
5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine (CAS 209224-91-9) Pyrazole with 3-CF₃-phenyl (position 1); no methyl Lacks 5-methyl group Enhanced lipophilicity from -CF₃; used in synthetic intermediates
3-[2-(Trifluoromethyl)phenyl]-1H-pyrazol-5-amine (CAS 502133-02-0) Pyrazole with 2-CF₃-phenyl (position 3) -CF₃ at ortho position on phenyl ring Altered steric/electronic properties; unknown activity
1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine Pyrazole with 3-CF₃-phenyl (position 1); no methyl Lacks 5-methyl group Structural analog with unmodified pyrazole core; potential kinase inhibitor
5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine Pyrazole with pyridinyl substituent (position 1) Phenyl → pyridinyl ring Improved solubility (pyridine’s basicity); possible CNS applications

Functional Group and Core Modifications

Compound Name Structure Key Differences Biological Activity/Properties References
4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine (BW-755C, CAS 66000-40-6) Dihydro-pyrazole with 3-CF₃-phenyl Saturated pyrazole core Dual COX/LOX inhibitor; anti-inflammatory, cardioprotective
5-Methyl-1-[3-(trifluoromethoxy)benzyl]-3-(trifluoromethyl)-1H-pyrazol-4-amine (Compound 49b) Pyrazole with benzyl and dual -CF₃ groups Additional -CF₃ at position 3; benzyl substituent GLUT1 inhibitor; anticancer/antimetabolic applications
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide (Compound 6b) Pyrazole-3-carboxamide with bulky aryl groups Carboxamide substituent; bulky tert-butyl groups Antioxidant/anti-inflammatory activity (via phenolic group)

Pharmacological and Physicochemical Comparisons

  • Lipophilicity: The 3-CF₃-phenyl group increases logP values across analogs, enhancing membrane permeability. The 5-methyl group in the target compound may further elevate lipophilicity compared to non-methylated analogs (e.g., CAS 209224-91-9) .
  • Anti-inflammatory Activity : BW-755C (dihydro-pyrazole analog) demonstrates dual COX/LOX inhibition, whereas the target compound’s unsaturated core and methyl group may alter selectivity for these enzymes .
  • Synthetic Utility : The hydrochloride salt of the target compound (CAS 1909326-85-7) is used in combinatorial chemistry, highlighting its role as a versatile intermediate .

Biological Activity

5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine (commonly referred to as TFMPA) is a synthetic organic compound belonging to the pyrazole class, characterized by its unique trifluoromethyl substitution. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anticancer and anti-inflammatory properties.

Chemical Structure and Properties

Chemical Formula: C11_{11}H10_{10}F3_3N3_3

CAS Number: 1909326-85-7

IUPAC Name: 5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-3-amine

The trifluoromethyl group enhances the compound's lipophilicity, facilitating its interaction with biological membranes and targets. The presence of the methyl group may influence its reactivity and biological interactions.

TFMPA's mechanism of action involves its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group is known to improve pharmacodynamics and pharmacokinetics, enhancing the compound's efficacy. Studies suggest that TFMPA can modulate enzyme activity through hydrogen bonding and other interactions at the active sites, leading to various biological effects.

Anticancer Properties

Research indicates that pyrazole derivatives, including TFMPA, exhibit significant anticancer activity. For instance:

  • Cell Cycle Modulation: In studies involving breast cancer cell lines (e.g., MDA-MB-231), TFMPA demonstrated the ability to induce apoptosis and enhance caspase-3 activity, indicating its potential as an anticancer agent .
  • Inhibition of Microtubule Assembly: Similar compounds have shown effective inhibition of microtubule assembly at concentrations around 20 μM, suggesting a mechanism through which they can disrupt cancer cell proliferation .

Anti-inflammatory Effects

TFMPA has also been explored for its anti-inflammatory properties:

  • Cytokine Inhibition: Compounds within the pyrazole class have been shown to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
  • Selectivity for COX Enzymes: Some studies report that pyrazole derivatives exhibit selective inhibition of cyclooxygenase enzymes (COX), which are key players in inflammation pathways .

Comparative Analysis of Biological Activity

Activity Type Mechanism IC50 Values References
AnticancerInduction of apoptosis in cancer cells1.0 μM (caspase activation)
Anti-inflammatoryInhibition of COX enzymesIC50 < 10 μM for selective COX-2 inhibition
Microtubule disruptionInhibition at 20 μM concentration40.76–52.03% inhibition

Case Studies and Research Findings

  • Synthesis and Evaluation: A study synthesized various pyrazole derivatives, including TFMPA analogs, evaluating their anticancer effects on multiple cell lines. The results indicated significant antiproliferative activity across different cancers, particularly in breast and liver cancer models .
  • Pharmacological Potential: Research highlighted the importance of the trifluoromethyl group in enhancing the pharmacological profile of pyrazole derivatives. Compounds with this substitution demonstrated improved activity against resistant bacterial strains and showed promise as antimicrobial agents .
  • Clinical Implications: The ongoing exploration of TFMPA and similar compounds suggests their potential as therapeutic agents in treating cancer and inflammatory diseases. The incorporation of trifluoromethyl groups has been linked to enhanced drug-like properties, making these compounds suitable candidates for further clinical development .

Q & A

Basic: What are the optimal synthetic routes for preparing 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine?

Methodological Answer:
The compound is typically synthesized via multi-step processes involving condensation reactions. A common approach involves:

Core Pyrazole Formation : Reacting hydrazine derivatives with β-keto esters or nitriles under acidic conditions to form the pyrazole ring. For example, 3-(substituted phenyl)-2-(aminomethylene)propanenitriles (IV) can react with hydrazine salts in alcohols to yield pyrazol-3-amine derivatives .

Trifluoromethylphenyl Substitution : Introducing the 3-(trifluoromethyl)phenyl group via Suzuki coupling or nucleophilic aromatic substitution. Boron trifluoride etherate and alkyl nitrites are often used to stabilize intermediates during diazonium salt formation .

Purification : Recrystallization from ethanol or THF improves purity, as noted in crystallographic studies .

Basic: How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:
X-ray crystallography is the gold standard for structural confirmation. Key steps include:

  • Data Collection : Use single-crystal diffraction (Mo/Kα radiation) to obtain high-resolution data.
  • Refinement : Employ SHELX software (e.g., SHELXL for refinement, SHELXS for structure solution) to resolve atomic positions and bond lengths. SHELXPRO can interface with macromolecular datasets if needed .
  • Validation : Check for planar deviations (e.g., amino group π-delocalization) and dihedral angles between aromatic rings, as seen in tautomeric analyses .

Advanced: How does tautomerism affect the compound’s reactivity and crystallographic data?

Methodological Answer:
Tautomerism in pyrazole derivatives arises from annular hydrogen shifts. For this compound:

  • Tautomeric Forms : The trifluoromethylphenyl group may stabilize one tautomer due to its electron-withdrawing nature. However, crystallographic studies of similar compounds reveal coexisting tautomers (e.g., 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine in a 1:1 ratio) .
  • Experimental Mitigation : Use low-temperature crystallography and DFT calculations to model tautomeric equilibria. Monitor N–H⋯N hydrogen bonding patterns to identify dominant forms .

Advanced: What strategies optimize pharmacokinetic properties in analogs of this compound?

Methodological Answer:
Modify substituents to enhance metabolic stability and bioavailability:

  • Trifluoromethyl Group : Retain for electron-withdrawing effects and metabolic resistance.
  • Pyrazole Core : Introduce hydrophilic groups (e.g., sulfonamides) to improve solubility, as demonstrated in COX-2 inhibitors like celecoxib .
  • Half-Life Reduction : Incorporate metabolically labile groups (e.g., methyl esters) while maintaining target affinity .

Basic: How to assess purity and quantify byproducts in synthesized batches?

Methodological Answer:

  • Analytical HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Monitor UV absorption at 254 nm.
  • LC-MS : Confirm molecular ion peaks (expected m/z 227.19 for [M+H]⁺) and detect impurities (e.g., des-methyl analogs) .
  • Validation : Ensure linearity (R² >0.99), precision (RSD <2%), and LOD/LOQ compliance per ICH guidelines .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

Core Modifications : Synthesize analogs with varied substituents (e.g., methyl → ethyl, phenyl → pyridyl) at positions 1, 3, and 2.

Biological Assays : Test against target enzymes (e.g., COX-2, antimicrobial targets) using fluorescence polarization or microplate assays .

Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft ES) parameters with activity .

Basic: What spectroscopic techniques characterize this compound?

Methodological Answer:

  • NMR : ¹H NMR (DMSO-d₆) shows pyrazole NH₂ at δ 5.2–5.5 ppm and trifluoromethyl singlet at δ -62 ppm (¹⁹F NMR) .
  • IR : Stretching vibrations for NH₂ (~3400 cm⁻¹) and C-F (~1170 cm⁻¹) confirm functional groups .

Advanced: How to resolve contradictions in bioassay data across studies?

Methodological Answer:

  • Source Analysis : Compare tautomeric ratios (HPLC vs. crystallography), solvent effects, and assay conditions (e.g., pH, temperature) .
  • Control Experiments : Replicate studies with rigorously purified batches and include positive controls (e.g., celecoxib for COX-2 assays) .

Advanced: What computational tools predict binding modes of this compound?

Methodological Answer:

  • Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 PDB: 3LN1). Parameterize the trifluoromethyl group with partial charges from DFT .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein interactions .

Advanced: How to validate crystallographic data using software suites?

Methodological Answer:

  • Refinement : SHELXL for small-molecule refinement; check R1/wR2 convergence (<5% discrepancy) .
  • Visualization : ORTEP-3 (with GUI) to generate thermal ellipsoid plots and validate hydrogen bonding networks .
  • Validation Tools : PLATON for symmetry checks and CCDC Mercury for packing diagram analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.